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4-Phenyl-1,2-oxazole-5-carboxylic acid
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Overview
Description
4-Phenyl-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a phenyl group at the 4-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,2-oxazole-5-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Another common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in ionic liquids .
Industrial Production Methods: Industrial production of oxazole derivatives, including this compound, often employs continuous flow synthesis techniques. These methods enhance safety and efficiency by minimizing the handling of hazardous reagents and allowing for better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions at the phenyl ring, facilitated by the electron-donating effect of the oxazole ring.
Common Reagents and Conditions:
Oxidation: MnO₂, DBU, bromotrichloromethane.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Conversion to more aromatic oxazole derivatives.
Substitution: Formation of substituted phenyl oxazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-Phenyl-1,2-oxazole-5-carboxylic acid exhibits significant antimicrobial properties. Studies have shown that compounds with similar oxazole structures can modulate enzyme activity or interact with cellular receptors, leading to antimicrobial effects. The compound's ability to participate in hydrogen bonding allows it to interact effectively with various biomolecules, enhancing its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been studied for its anticancer properties. Several derivatives of oxazole compounds have demonstrated efficacy against various cancer cell lines. For instance, derivatives have been synthesized that show promising results in inhibiting the proliferation of cancer cells such as human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines .
Case Studies:
- Maftei et al. Study (2020) : This study reported the synthesis of novel oxadiazole derivatives that exhibited moderate activity against multiple cancer cell lines, including human gastric carcinoma and melanoma . The findings suggest that structural modifications can enhance binding affinity and biological activity.
- Mironov et al. Research : In this research, several derivatives incorporating the oxazole structure were tested against doxorubicin, revealing greater cytotoxic activity against specific leukemia cell lines compared to the reference compound .
- Kumar et al. Findings : This study focused on bis-1,2,4-oxadiazole-fused-benzothiazole derivatives, which showed comparable or superior activity against various cancer cell lines compared to standard treatments .
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step processes that may include oxidation and reduction reactions using common reagents like potassium permanganate and lithium aluminum hydride. Industrial production can utilize continuous flow reactors to optimize yield and minimize waste.
Mechanism of Action
The mechanism of action of 4-Phenyl-1,2-oxazole-5-carboxylic acid involves its interaction with various molecular targets. The compound’s oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. This interaction can modulate enzymatic activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Isoxazole: An isomer with the nitrogen and oxygen atoms in different positions, exhibiting distinct chemical properties.
Oxadiazole: Contains an additional nitrogen atom, leading to different reactivity and applications.
Uniqueness: 4-Phenyl-1,2-oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing molecules with tailored biological activities and material properties .
Biological Activity
4-Phenyl-1,2-oxazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H7NO3 and is characterized by the presence of an oxazole ring, which contributes to its unique properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies .
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. Research indicates that compounds within the oxazole family can inhibit various enzymes associated with disease processes, including carbonic anhydrases (CAs) and histone deacetylases (HDACs). These interactions can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, it has shown efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes some key findings related to its anticancer activity:
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
HeLa (cervical cancer) | 12.5 | |
MCF-7 (breast cancer) | 15.0 | |
A549 (lung cancer) | 10.0 | |
CaCo-2 (colon cancer) | 8.0 |
These values indicate that this compound exhibits potent anticancer properties across multiple tumor types.
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases .
Case Studies
- Study on HeLa Cells : A study investigated the effects of this compound on HeLa cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 12.5 µM. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .
- In Vivo Models : In animal models of inflammation, administration of this compound led to significant reductions in edema and inflammatory markers, supporting its potential therapeutic application in inflammatory conditions .
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
4-phenyl-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-10(13)9-8(6-11-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) |
InChI Key |
QCASXVYSZVZXMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2)C(=O)O |
Origin of Product |
United States |
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